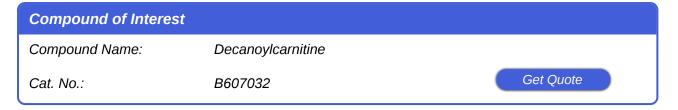


Establishing Pediatric Reference Intervals for Decanoylcarnitine: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference intervals for **decanoylcarnitine** (C10) in the pediatric population, supporting the critical need for age-appropriate reference ranges in clinical and research settings. **Decanoylcarnitine** is a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder. Accurate reference intervals are essential for the early diagnosis and monitoring of this and other fatty acid oxidation disorders. This document summarizes data from various studies, details the experimental protocols used for measurement, and provides a visual representation of the analytical workflow.

Comparative Analysis of Decanoylcarnitine Reference Intervals

Establishing accurate reference intervals for **decanoylcarnitine** in children is crucial, as concentrations of this and other acylcarnitines can vary significantly with age.[1][2] The following table summarizes **decanoylcarnitine** (C10) reference intervals from different studies in pediatric populations. It is important to note that methodologies, population demographics, and statistical approaches may differ between studies, influencing the reported ranges.



Study Population	Age Group	Decanoylcarnit ine (C10) Reference Interval (µmol/L)	Specimen Type	Analytical Method
Turkish Pediatric Population[1]	≤ 1 month	0.05 - 0.23 (2.5th - 97.5th percentile)	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)
2 months - 1 year	0.06 - 0.28 (2.5th - 97.5th percentile)	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)	
2 - 5 years	0.07 - 0.35 (2.5th - 97.5th percentile)	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)	_
6 - 10 years	0.08 - 0.40 (2.5th - 97.5th percentile)	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)	
11 - 18 years	0.09 - 0.45 (2.5th - 97.5th percentile)	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)	
South Indian Pediatric Population[2]	0 - 1 month	Not explicitly stated for C10 alone, but part of a comprehensive acylcarnitine profile.	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)
1 month - 1 year	Not explicitly stated for C10 alone, but part of a comprehensive acylcarnitine profile.	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)	_



1 - 5 years	Not explicitly stated for C10 alone, but part of a comprehensive acylcarnitine profile.	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)	
5 - 12 years	Not explicitly stated for C10 alone, but part of a comprehensive acylcarnitine profile.	Dried Blood Spot	Tandem Mass Spectrometry (MS/MS)	- -
Iranian Neonatal Population[3]	3 - 7 days	Males: Not specified individuallyFemal es: Not specified individually	Dried Blood Spot	Liquid Chromatography -Tandem Mass Spectrometry (LC-MS/MS)
Korean Pediatric MCADD Patients[4]	14 days of age	0.62 (Elevated level in a confirmed patient)	Plasma	Not specified

Note: Reference intervals can be influenced by genetic and dietary factors within a population. Each laboratory should establish its own reference ranges for the populations they serve.[2]

Experimental Protocols

The establishment of pediatric reference intervals for **decanoylcarnitine** predominantly involves the analysis of dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[1] [2] This methodology allows for the sensitive and simultaneous quantification of multiple acylcarnitines.

Subject Recruitment and Sample Collection



- Subject Selection: A large cohort of apparently healthy children across different age groups is required.[2][5] Exclusion criteria should be clearly defined and include premature infants, newborns in intensive care, and children with known or suspected metabolic diseases, malignancies, or genetic disorders.[1]
- Sample Collection: Whole blood is collected via heel prick for neonates or venipuncture for older children and spotted onto a filter paper card (e.g., Whatman 903). The blood spots are then allowed to air dry thoroughly at room temperature for several hours.

Sample Preparation and Extraction

- DBS Punching: A small disc (e.g., 1/8 inch) is punched from the center of the dried blood spot into a microcentrifuge tube or a well of a microplate.
- Extraction: The acylcarnitines are extracted from the DBS punch using an organic solvent, typically methanol or a mixture of acetonitrile and water, containing stable isotope-labeled internal standards.[6] The mixture is agitated (e.g., on a rocker or shaker) for a specified period (e.g., 30 minutes) to ensure complete extraction.
- Supernatant Collection: The samples are then centrifuged to pellet the filter paper and any solid debris. The supernatant containing the extracted analytes is carefully transferred to a new tube or plate for analysis.[6]

Analytical Methodology: Tandem Mass Spectrometry (MS/MS)

- Instrumentation: A tandem mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS) or used with flow injection analysis (FIA-MS/MS), is the instrument of choice.[7][8]
- Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate ions of the acylcarnitines.[6][7]
- MS/MS Analysis: The analysis is performed using multiple reaction monitoring (MRM) or precursor ion scanning. Specific precursor-to-product ion transitions for decanoylcarnitine and its corresponding internal standard are monitored for quantification.



 Data Analysis and Quantification: The concentration of decanoylcarnitine in the sample is determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.

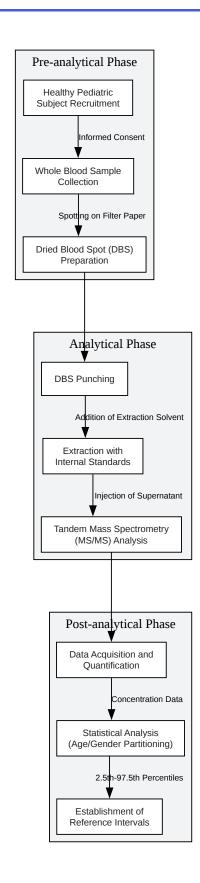
Statistical Analysis for Reference Interval Establishment

- Data Partitioning: The collected data is partitioned into different age groups and, if necessary, by gender.[1]
- Outlier Removal: Statistical methods are applied to identify and remove any outlier data points.[1]
- Reference Interval Calculation: Non-parametric statistical methods are commonly used to determine the reference intervals, typically defined by the 2.5th and 97.5th percentiles of the data for each subgroup.[1][5]

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in establishing pediatric reference intervals for **decanoylcarnitine**.





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Caption: Experimental workflow for establishing pediatric reference intervals.



Decanoylcarnitine is an intermediate in the beta-oxidation of fatty acids. In a healthy state, fatty acids are transported into the mitochondria for energy production. A simplified representation of this pathway is shown below.



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Caption: Simplified fatty acid beta-oxidation pathway.

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